Methyl 2-(4-cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylate
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Overview
Description
Methyl 2-(4-cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylate is a chemical compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a cyanophenyl group, a methyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Morita-Baylis-Hillman reaction, which involves the reaction of a cyanoacetate with an aldehyde in the presence of a base . The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like column chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxazole oxides, while reduction may produce reduced oxazole derivatives.
Scientific Research Applications
Methyl 2-(4-cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylate has several scientific research applications:
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives such as:
- Methyl 2-(4-cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylate
- 2-(4-cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid
- 2-(4-cyanophenyl)-4-methyl-1,3-oxazole-5-carboxamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyanophenyl group enhances its reactivity, while the oxazole ring provides stability and specificity in binding interactions.
Properties
CAS No. |
648889-25-2 |
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Molecular Formula |
C13H10N2O3 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
methyl 2-(4-cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C13H10N2O3/c1-8-11(13(16)17-2)18-12(15-8)10-5-3-9(7-14)4-6-10/h3-6H,1-2H3 |
InChI Key |
AFKNDMBXZHZJPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)C#N)C(=O)OC |
Origin of Product |
United States |
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